2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
CAS No.: 820245-78-1
Cat. No.: VC6050326
Molecular Formula: C16H14N2O2
Molecular Weight: 266.3
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 820245-78-1 |
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Molecular Formula | C16H14N2O2 |
Molecular Weight | 266.3 |
IUPAC Name | 2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C16H14N2O2/c1-11-4-3-9-18-14(10-19)15(17-16(11)18)12-5-7-13(20-2)8-6-12/h3-10H,1-2H3 |
Standard InChI Key | NJVLJZLFUAIVRH-UHFFFAOYSA-N |
SMILES | CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of 2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (C₁₆H₁₃N₂O₂) consists of a fused bicyclic imidazo[1,2-a]pyridine core decorated with three distinct functional groups (Figure 1) . The imidazo[1,2-a]pyridine scaffold itself is a nitrogen-containing heterocycle known for its planar aromatic system, which facilitates π-π stacking interactions in biological systems .
Substituent Effects
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2-(4-Methoxyphenyl) Group: The para-methoxy substituent on the phenyl ring introduces electron-donating effects, potentially enhancing the compound’s solubility and influencing its electronic distribution for reactivity .
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8-Methyl Group: The methyl group at position 8 contributes steric bulk, which may modulate interactions with biological targets or alter crystallization behavior.
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3-Carbaldehyde: The aldehyde functional group at position 3 serves as a reactive handle for further derivatization, enabling the synthesis of Schiff bases or hydrazones for drug discovery applications .
Table 1: Comparative Molecular Data for Related Imidazo[1,2-a]pyridine Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
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2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine | C₁₅H₁₄N₂O | 238.28 | 4-methoxyphenyl, 8-methyl |
2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | C₁₇H₁₆N₂O | 264.32 | 4-ethylphenyl, 7-methyl, 3-carbaldehyde |
Target Compound | C₁₆H₁₃N₂O₂ | 265.29 (calculated) | 4-methoxyphenyl, 8-methyl, 3-carbaldehyde |
Data derived from PubChem and VulcanChem entries for analogous structures.
Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multicomponent reactions (MCRs) or domino processes that merge condensation, cyclization, and oxidation steps. For 2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde, two plausible routes emerge from the literature:
Copper-Catalyzed Aerobic Oxidative Coupling
A CuBr-mediated aerobic oxidative coupling protocol, as described by Bharate et al., enables the direct formation of 3-formylimidazo[1,2-a]pyridines from 2-aminopyridines and α,β-unsaturated aldehydes . For the target compound, this would involve:
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Condensation of 2-amino-8-methylpyridine with 4-methoxycinnamaldehyde under CuBr catalysis.
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Aerobic oxidation to install the 3-carbaldehyde group via a proposed 1,3-hydride shift mechanism .
This method offers moderate to high yields (60–85%) and operates under mild conditions (60–80°C), though purification may require column chromatography due to byproduct formation .
Surfactant-Assisted A³-Coupling in Aqueous Media
An environmentally benign approach reported by ACS Omega employs CuSO₄–ascorbate catalysis in the presence of sodium dodecyl sulfate (SDS) . Key steps include:
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Formation of a copper acetylide intermediate from terminal alkynes.
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Cycloisomerization with in situ-generated imine intermediates from 2-aminopyridines and aldehydes.
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1,3-Hydride shift to yield the 3-carbaldehyde moiety .
This method achieves comparable yields (70–88%) while eliminating organic solvents, aligning with green chemistry principles .
Physicochemical and Spectral Characterization
While experimental data for the exact compound are scarce, extrapolations from analogous structures provide insights:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals include a singlet for the aldehyde proton (~9.8–10.2 ppm), aromatic protons from the methoxyphenyl group (δ 6.8–7.6 ppm), and a methyl group resonance (δ 2.4–2.6 ppm) .
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¹³C NMR: Distinct peaks for the aldehyde carbon (~190–195 ppm), methoxy carbon (~55 ppm), and quaternary carbons of the heterocycle (δ 110–160 ppm) would dominate .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would likely show a molecular ion peak at m/z 265.29 (C₁₆H₁₃N₂O₂⁺), with fragmentation patterns indicative of cleavage at the imidazo[1,2-a]pyridine core.
Challenges and Future Directions
Despite its synthetic accessibility, several hurdles remain:
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Stability Issues: The aldehyde group is prone to oxidation, necessitating stabilization strategies such as prodrug formulation or protective group chemistry during synthesis .
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Biological Screening: Comprehensive in vitro and in vivo studies are required to validate hypothesized activities and optimize pharmacokinetic profiles.
Future research should prioritize:
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Development of one-pot synthetic protocols to improve efficiency.
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Exploration of the compound’s reactivity in Click chemistry or Suzuki-Miyaura cross-coupling reactions.
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High-throughput screening against disease-relevant targets.
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